RGFP966

Descripción general

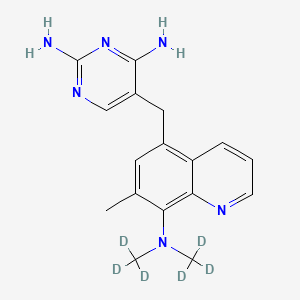

Descripción

RGFP966 es un inhibidor selectivo de la histona desacetilasa 3 (HDAC3). Las histona desacetilasas son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a la condensación de la cromatina y la represión transcripcional. Se ha demostrado que this compound tiene efectos neuroprotectores significativos y se utiliza en diversas aplicaciones de investigación científica, particularmente en el estudio de enfermedades y trastornos neurológicos.

Mecanismo De Acción

RGFP966 ejerce sus efectos inhibiendo selectivamente HDAC3. Esta inhibición conduce a un aumento de la acetilación de las proteínas histonas, lo que resulta en una estructura de cromatina más relajada y una transcripción genética mejorada. Los principales objetivos moleculares de this compound incluyen proteínas histonas y proteínas no histonas involucradas en varios procesos celulares. Las vías afectadas por this compound incluyen la vía del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2), que está involucrado en la respuesta al estrés oxidativo, y la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), que está involucrado en la inflamación .

Análisis Bioquímico

Biochemical Properties

RGFP966 interacts with HDAC3, a member of the HDAC family that plays a crucial role in DNA transcriptional regulation . This compound selectively inhibits HDAC3, with no inhibitory effect on other HDACs at concentrations up to 15 μM . This selective inhibition of HDAC3 by this compound has significant implications for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It suppresses HDAC3 expression, promotes nuclear translocation of nuclear factor erythroid2-related factor 2 (Nrf2), activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDAC3 and inhibiting its activity . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and alterations in the acetylation state of histones and non-histones . This compound also promotes the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In both in vitro and in vivo experiments, the effects of this compound have been observed over time . This compound has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with traumatic brain injury (TBI) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 10 mg/kg, this compound resulted in maximum brain exposure between 30 min and 1 h . It has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with TBI .

Metabolic Pathways

This compound is involved in the Nrf2 pathway, a key regulator of the cellular antioxidant response . By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant enzymes .

Transport and Distribution

This compound is able to cross the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues

Subcellular Localization

Given that this compound inhibits HDAC3, which is known to be located in the nucleus , it can be inferred that this compound may also localize to the nucleus to exert its inhibitory effects

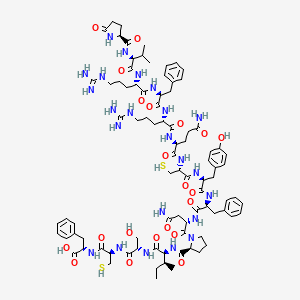

Métodos De Preparación

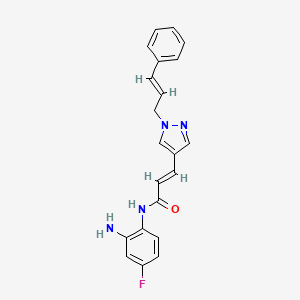

Rutas de síntesis y condiciones de reacción: La síntesis de RGFP966 implica varios pasos, comenzando con la preparación de la estructura central de pirazol. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto se logra típicamente a través de la reacción de hidracina con un éster β-ceto.

Introducción del grupo cinamilo: Esto implica la reacción del pirazol con bromuro de cinamilo en condiciones básicas.

Formación del producto final: El paso final implica la reacción del intermedio con cloruro de 2-amino-4-fluorobenzoilo para formar this compound.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos pasos que la preparación de laboratorio pero a una escala mayor. Esto implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: RGFP966 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la amida y el grupo fluorofenilo.

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones típicamente involucran nucleófilos como aminas o tioles en condiciones básicas.

Reacciones de oxidación y reducción: Si bien no se reportan comúnmente para this compound, estas reacciones involucrarían agentes oxidantes estándar como permanganato de potasio o agentes reductores como borohidruro de sodio.

Principales productos formados: Los principales productos formados a partir de reacciones que involucran this compound dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas producirían derivados de amida correspondientes.

Aplicaciones Científicas De Investigación

RGFP966 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Investigación neurológica: this compound se utiliza para estudiar el papel de HDAC3 en enfermedades neurológicas como la enfermedad de Alzheimer, la enfermedad de Huntington y la lesión cerebral traumática.

Investigación del cáncer: this compound se utiliza para investigar el papel de HDAC3 en la proliferación y supervivencia de las células cancerosas.

Comparación Con Compuestos Similares

RGFP966 es único en su alta selectividad para HDAC3 en comparación con otros inhibidores de la histona desacetilasa. Los compuestos similares incluyen:

Vorinostat: Un inhibidor pan-HDAC utilizado en el tratamiento del linfoma cutáneo de células T.

Romidepsin: Otro inhibidor pan-HDAC utilizado en el tratamiento del linfoma de células T periférico.

Entinostat: Un inhibidor selectivo de HDAC1 y HDAC3, utilizado en la investigación del cáncer.

En comparación con estos compuestos, this compound ofrece una mayor especificidad para HDAC3, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de HDAC3 en varios procesos biológicos .

Propiedades

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.